3-Chloro-5-nitro-N-propylbenzamide
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Overview
Description
3-Chloro-5-nitro-N-propylbenzamide is an organic compound with the molecular formula C10H11ClN2O3 It belongs to the class of nitrobenzenes, which are characterized by a benzene ring bearing a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-N-propylbenzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method is to start with 3-chlorobenzoyl chloride, which undergoes nitration to form 3-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with propylamine to yield this compound. The reaction conditions often involve the use of a nitrating agent such as nitric acid and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, water or alcohol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-5-nitro-N-propylbenzamide.
Substitution: 3-Hydroxy-5-nitro-N-propylbenzamide.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
3-Chloro-5-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-N-phenylbenzamide
- 3-Bromo-5-nitro-N-propylbenzamide
- 3-Chloro-5-nitro-N-methylbenzamide
Uniqueness
3-Chloro-5-nitro-N-propylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-5-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHNSCIJNDQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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